molecular formula C10H12BrNO2 B15228903 Ethyl 3-bromo-4-(methylamino)benzoate

Ethyl 3-bromo-4-(methylamino)benzoate

Cat. No.: B15228903
M. Wt: 258.11 g/mol
InChI Key: WBAFHSJQMJZCBC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(methylamino)benzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid and contains a bromine atom, a methylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(methylamino)benzoate typically involves the bromination of 4-(methylamino)benzoic acid followed by esterification. One common method is to start with 4-(methylamino)benzoic acid, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting 3-bromo-4-(methylamino)benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation: The methylamino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.

    Reduction: Products include the corresponding alcohols or de-brominated compounds.

    Oxidation: Products include nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Ethyl 3-bromo-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(methylamino)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The bromine atom and methylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-bromo-4-(methylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 3-amino-4-(methylamino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl 3-bromo-4-(dimethylamino)benzoate:

Each of these compounds has unique features that make them suitable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 3-bromo-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFHSJQMJZCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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